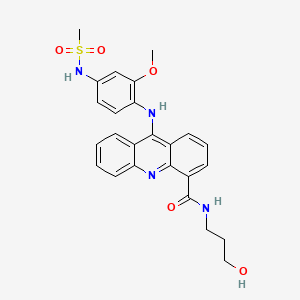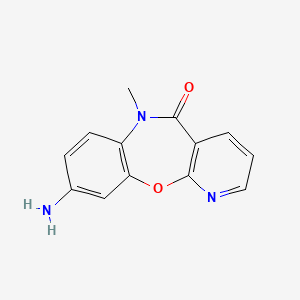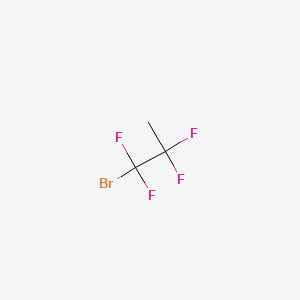
Propane, 1-bromo-1,1,2,2-tetrafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1-bromo-1,1,2,2-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C₃H₃BrF₄ This compound is characterized by the presence of bromine and fluorine atoms attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-bromo-1,1,2,2-tetrafluoro- typically involves the halogenation of propane derivatives. One common method is the bromination of 1,1,2,2-tetrafluoropropane using bromine or hydrogen bromide under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes where propane derivatives are treated with bromine and fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 1-bromo-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia are commonly used.
Elimination: Strong bases such as potassium tert-butoxide or sodium ethoxide are used.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes such as tetrafluoropropene.
Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Propane, 1-bromo-1,1,2,2-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Propane, 1-bromo-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-1,1,2,2-tetrafluoroethane
- 1-Bromo-2-iodotetrafluoroethane
- 1,1,2,2-Tetrafluoropropane
Uniqueness
Propane, 1-bromo-1,1,2,2-tetrafluoro- is unique due to its specific arrangement of bromine and fluorine atoms on the propane backbone. This unique structure imparts distinct chemical properties, such as higher reactivity in substitution reactions and specific interactions in biological systems, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
70192-84-6 |
|---|---|
Formule moléculaire |
C3H3BrF4 |
Poids moléculaire |
194.95 g/mol |
Nom IUPAC |
1-bromo-1,1,2,2-tetrafluoropropane |
InChI |
InChI=1S/C3H3BrF4/c1-2(5,6)3(4,7)8/h1H3 |
Clé InChI |
DAEGFYHVABZXJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(F)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



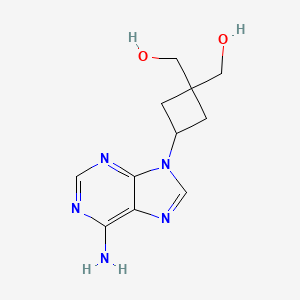
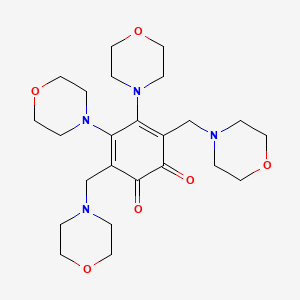
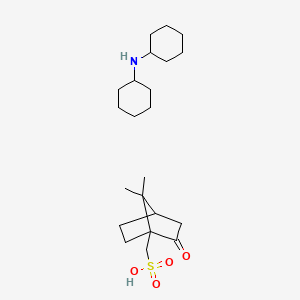
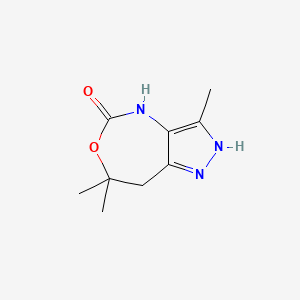
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)
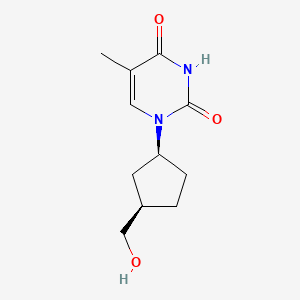

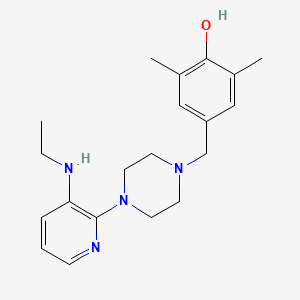
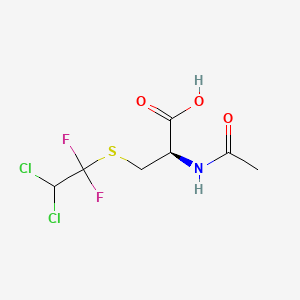
![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
